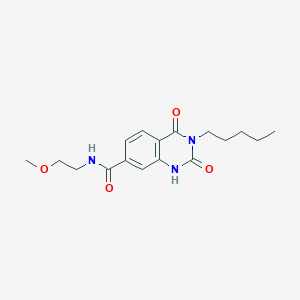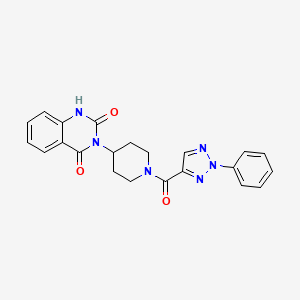
3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H20N6O3 and its molecular weight is 416.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a complex molecule that can be involved in various chemical reactions due to its structural components, such as the triazole and quinazoline moieties. For instance, triazoles can participate in light-induced cycloaddition reactions with quinones, leading to the synthesis of fused quinones, a process detailed in a study exploring the microscopic mechanisms of such reactions using theoretical calculations (He et al., 2021). Similarly, quinazoline derivatives have been synthesized through various methods, including the reaction of 2-aminobenzonitriles with carbon dioxide and a catalytic amount of base, producing quinazoline-2,4(1H,3H)-diones (Mizuno et al., 2007).
Pharmaceutical Intermediates
Compounds containing quinazoline and triazole rings are often of interest in pharmaceutical research due to their potential biological activities. Quinazoline derivatives, for example, serve as key intermediates in the synthesis of various drugs, demonstrating the importance of methods for their efficient synthesis. One study highlighted the green synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles, which could be relevant for the sustainable production of pharmaceutical intermediates (Patil et al., 2008).
Antimicrobial and Antitumoral Properties
The structural components of this compound suggest potential for antimicrobial and antitumoral applications. Compounds with similar structures have been synthesized and evaluated for their biological activities. For instance, a novel series of compounds synthesized through a three-component coupling exhibited potent antitumoral properties (Wu et al., 2013). Additionally, thiazolidinedione–triazole hybrids, synthesized via a one-pot reaction, were subjected to antibacterial and antifungal activity assessments, showcasing the potential for antimicrobial applications (Sindhu et al., 2014).
Propiedades
IUPAC Name |
3-[1-(2-phenyltriazole-4-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c29-20-17-8-4-5-9-18(17)24-22(31)27(20)15-10-12-26(13-11-15)21(30)19-14-23-28(25-19)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2,(H,24,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIKYLWDUXNKBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2367027.png)
![2-[(3,5-difluorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2367029.png)
![5-((4-Fluorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2367033.png)
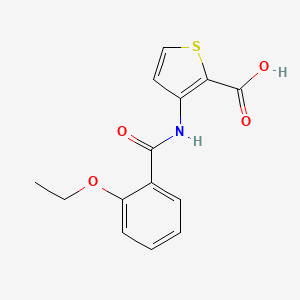
![methyl 2-(8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2367035.png)
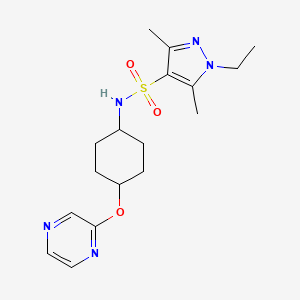
![7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2367038.png)

![2,4-dimethyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2367041.png)
![(2E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-(dimethylaminomethylidene)-4,4,4-trifluoro-3-hydroxybutanenitrile](/img/structure/B2367043.png)
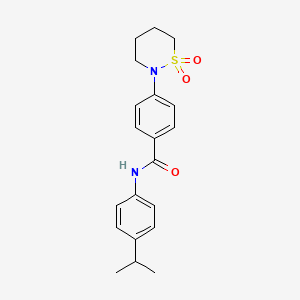
![5-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2367045.png)
